molecular formula C5H6ClN3 B2525241 5-Chloro-4-methylpyrimidin-2-amine CAS No. 40439-76-7

5-Chloro-4-methylpyrimidin-2-amine

Cat. No.: B2525241
CAS No.: 40439-76-7
M. Wt: 143.57
InChI Key: LCQUAQMCNBQPIE-UHFFFAOYSA-N
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Description

5-Chloro-4-methylpyrimidin-2-amine: is an organic compound with the molecular formula C5H6ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methylpyrimidin-2-amine typically involves the chlorination of 4-methylpyrimidine-2-amine. One common method includes the reaction of 4-methylpyrimidine-2-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C5H7N3} + \text{SOCl2} \rightarrow \text{C5H6ClN3} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-4-methylpyrimidin-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-4-methylpyrimidin-2-amine is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of pyrimidine derivatives. It helps in understanding the interactions of pyrimidine-based compounds with biological targets.

Medicine: this compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antimicrobial agent. It is also explored for its role in the development of new drugs for treating various diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Chloro-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of inflammatory pathways or the disruption of microbial cell processes, depending on the specific application .

Comparison with Similar Compounds

    2-Chloro-4-methylpyrimidine: Similar in structure but lacks the amino group at the 2-position.

    4-Chloro-5-methylpyrimidine: Similar in structure but has the chlorine atom at the 4-position instead of the 5-position.

    5-Chloro-2-methylpyrimidine: Similar in structure but has the methyl group at the 2-position instead of the 4-position.

Uniqueness: 5-Chloro-4-methylpyrimidin-2-amine is unique due to the presence of both the chlorine atom at the 5-position and the amino group at the 2-position. This specific arrangement of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-chloro-4-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQUAQMCNBQPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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